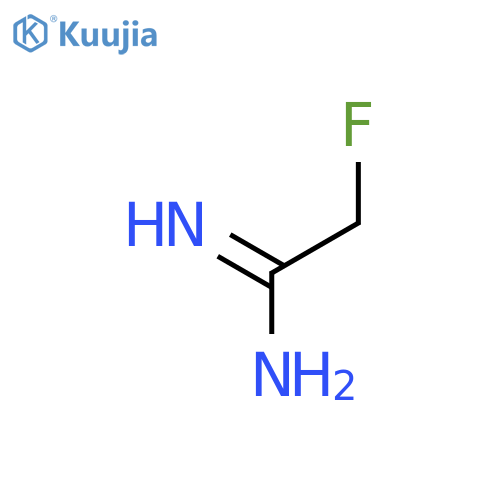Cas no 381-63-5 (2-fluoroethanimidamide hydrochloride)

381-63-5 structure
商品名:2-fluoroethanimidamide hydrochloride
2-fluoroethanimidamide hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-Fluoroethanimidamide
- 2-Fluoroacetimidamide
- BDBM50355670
- fluoroacetamidine
- CHEMBL1910974
- AKOS006291904
- CHEMBL1962624
- 381-63-5
- 2-fluoroethanimidamide hydrochloride
-
- MDL: MFCD05663122
- インチ: InChI=1S/C2H5FN2/c3-1-2(4)5/h1H2,(H3,4,5)
- InChIKey: HAIYEFMGUXOXIY-UHFFFAOYSA-N
- ほほえんだ: C(C(=N)N)F
計算された属性
- せいみつぶんしりょう: 76.04367633Da
- どういたいしつりょう: 76.04367633Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 5
- 回転可能化学結合数: 1
- 複雑さ: 42.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 49.9Ų
2-fluoroethanimidamide hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 061494-10g |
2-Fluoroethanimidamidehydrochloride |
381-63-5 | 95% | 10g |
£2200.00 | 2022-03-01 | |
| TRC | F589565-50mg |
2-fluoroethanimidamide hydrochloride |
381-63-5 | 50mg |
$ 135.00 | 2022-06-05 | ||
| TRC | F589565-10mg |
2-fluoroethanimidamide hydrochloride |
381-63-5 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | F589565-100mg |
2-fluoroethanimidamide hydrochloride |
381-63-5 | 100mg |
$ 210.00 | 2022-06-05 | ||
| Fluorochem | 061494-1g |
2-Fluoroethanimidamidehydrochloride |
381-63-5 | 95% | 1g |
£376.00 | 2022-03-01 | |
| Fluorochem | 061494-250mg |
2-Fluoroethanimidamidehydrochloride |
381-63-5 | 95% | 250mg |
£213.00 | 2022-03-01 | |
| Fluorochem | 061494-5g |
2-Fluoroethanimidamidehydrochloride |
381-63-5 | 95% | 5g |
£1288.00 | 2022-03-01 |
2-fluoroethanimidamide hydrochloride 関連文献
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
381-63-5 (2-fluoroethanimidamide hydrochloride) 関連製品
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量